molecular formula C12H17NO2 B2535221 2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol CAS No. 2198301-12-9

2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol

Cat. No.: B2535221
CAS No.: 2198301-12-9
M. Wt: 207.273
InChI Key: MVNJUYRZLQVCKK-UHFFFAOYSA-N
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Description

2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol is an organic compound with a complex structure that includes a cyclobutanol ring and a methoxy-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol typically involves the reaction of 2-methoxy-5-methylphenylamine with cyclobutanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone, while reduction could produce an alcohol.

Scientific Research Applications

2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in inflammation and pain signaling.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-methylphenol: Shares the methoxy-methylphenyl group but lacks the cyclobutanol ring.

    2-Methoxy-5-methylphenylamine: Similar structure but without the cyclobutanol moiety.

    2-Methoxy-5-aminophenol: Contains an amino group instead of the cyclobutanol ring.

Uniqueness

2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol is unique due to the presence of both the cyclobutanol ring and the methoxy-methylphenyl group. This combination of structural features imparts distinct chemical and biological properties that are not observed in the similar compounds listed above.

Properties

IUPAC Name

2-(2-methoxy-5-methylanilino)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-8-3-6-12(15-2)10(7-8)13-9-4-5-11(9)14/h3,6-7,9,11,13-14H,4-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNJUYRZLQVCKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC2CCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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